molecular formula C20H24N2O4S2 B2652977 Ethyl 2-[[3-(4-methoxyphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate CAS No. 905697-11-2

Ethyl 2-[[3-(4-methoxyphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate

Cat. No. B2652977
CAS RN: 905697-11-2
M. Wt: 420.54
InChI Key: XQYYFXPQQMJXHH-UHFFFAOYSA-N
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Description

This compound is a type of organic heterobicyclic compound . It’s part of a class of compounds known as pyridopyrimidines, which have shown therapeutic interest and have been approved for use as therapeutics . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential .


Synthesis Analysis

The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of a thiol group is a less known direction of chemical modification, providing additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that methods of synthesis of such heterocyclic systems often involve direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate, through a series of chemical reactions, can be transformed into compounds exhibiting antimicrobial activity against various bacteria and fungi. The structured compounds have been evaluated for their potential in combating microbial infections, illustrating the versatility of this chemical in synthesizing agents with potential therapeutic uses (Sarvaiya, Gulati, & Patel, 2019).

Antitumor Activity

A derivative of thieno[3,2-d]pyrimidine, upon treatment with specific reagents, produced compounds with significant antitumor activity. These novel compounds demonstrated potent anticancer effects on several human cancer cell lines, including breast, cervical, and colonic carcinoma cells, indicating the chemical's potential as a precursor in developing anticancer agents (Hafez & El-Gazzar, 2017).

Photochemical Reactions

The compound has been implicated in photochemical studies, where its derivatives undergo specific reactions when exposed to light. These reactions contribute to the understanding of chemical behavior under certain conditions and can be applied in synthesizing new chemical entities with desired properties (Tokuda, Watanabe, & Itoh, 1978).

Future Directions

Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

ethyl 2-[[3-(4-methoxyphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-5-16(19(24)26-6-2)28-20-21-15-11-12(3)27-17(15)18(23)22(20)13-7-9-14(25-4)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYYFXPQQMJXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)SC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[3-(4-methoxyphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate

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